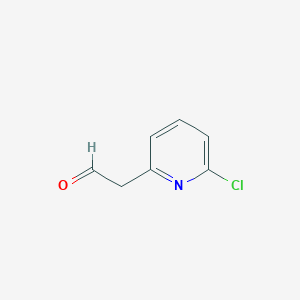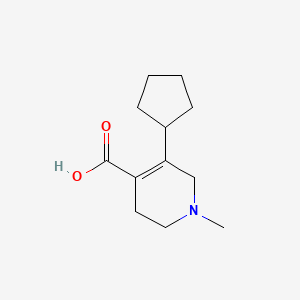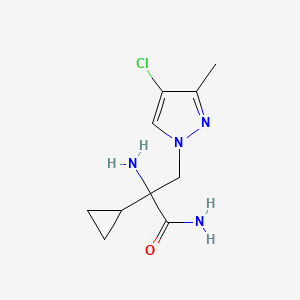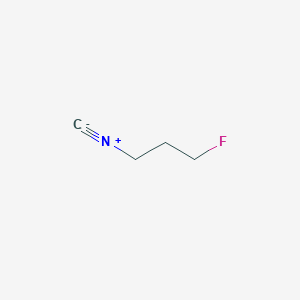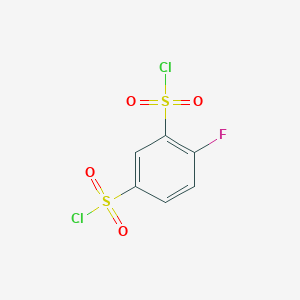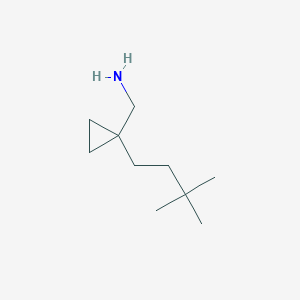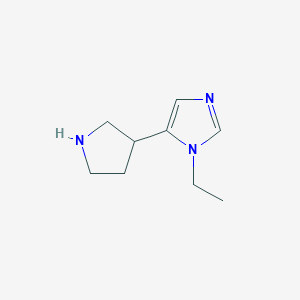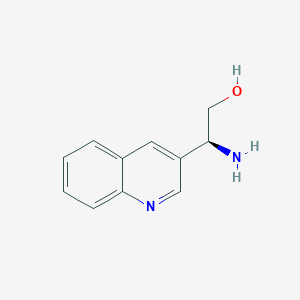
(S)-2-Amino-2-(quinolin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol is a chiral amino alcohol with a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
化学反应分析
Types of Reactions
(2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
Chemistry
Catalysis: (2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol can be used as a ligand in asymmetric catalysis.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Compounds with quinoline structures are often studied for their potential as enzyme inhibitors.
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects in treating various diseases.
Industry
Material Science: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2S)-2-amino-2-(quinolin-4-yl)ethan-1-ol
- (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol
Uniqueness
(2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)9-5-8-3-1-2-4-11(8)13-6-9/h1-6,10,14H,7,12H2/t10-/m1/s1 |
InChI 键 |
AUOKKHGRUJEZQX-SNVBAGLBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)[C@@H](CO)N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


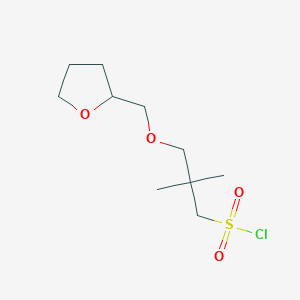
![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)

![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
